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Introduction

Sodium starch glycolate (SSG), a sodium salt of carboxymethyl ether of starch, is a widely
utilized excipient in the pharmaceutical industry.[1][2][3] While it is most recognized for its role
as a superdisintegrant in solid dosage forms, its utility extends to applications as a gelling and
suspending agent.[4] The gelling properties of sodium starch glycolate are attributed to its
ability to absorb water rapidly, leading to significant swelling.[1] This characteristic is influenced
by several factors, including the concentration of the polymer, the pH of the medium, the
degree of substitution, and the extent of cross-linking of the starch polymer.[4][5] At higher
concentrations, typically above 8%, the gelling effect can become more pronounced, which
may impact drug release if not properly formulated.[5]

These application notes provide a detailed overview of the role of sodium starch glycolate as a
gelling agent, including quantitative data on its physicochemical properties, detailed
experimental protocols for characterization, and a visual representation of the factors
influencing its gelling behavior.
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The gelling and related properties of sodium starch glycolate are concentration and pH-
dependent. The following tables summarize key quantitative data gathered from various

studies.

Table 1: Viscosity of Sodium Starch Glycolate Aqueous Dispersions

Concentration (% wiv) Viscosity (mPa-s) Notes

Dynamic viscosity of an

2 4.26 ) )
aqueous dispersion.[1]

Dynamic viscosity of an
4 <200 _ ,
agueous dispersion.[1]

Note: Viscosity is dependent on the specific grade of sodium starch glycolate, temperature, and
the shear rate at which it is measured. The data presented provides a general indication of the

viscosity at the specified concentrations.

Table 2: Rheological Properties of a Film Formulation Containing Sodium Starch Glycolate at

Different pH Values
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Sodium Starch

Formulation Glycolate Consistency Flow Behavior

Code Concentration PH Index (K) Index (n)
(%)

F1 1 4.0 0.4764 0.8157

F1 1 7.0 0.9109 0.5919

F1 1 10.0 0.9035 0.5759

F2 3 4.0 0.8600 0.563

F2 3 7.0 0.8837 0.7744

F2 3 10.0 0.8828 0.7443

F3 4 4.0 0.4309 1.1485

F3 4 7.0 0.8809 0.8283

F3 4 10.0 0.8983 0.7670

Source: Adapted from Panda, B. B., et al. (2022). The data represents the rheological behavior
of a film-forming slurry containing HPMC K15, propylene glycol, and varying concentrations of
sodium starch glycolate. 'K' represents the consistency index (a measure of viscosity), and 'n' is
the flow behavior index (n<1 indicates shear-thinning, n>1 indicates shear-thickening, and n=1
indicates Newtonian flow).

Table 3: Swelling Properties of Sodium Starch Glycolate

Parameter Value Conditions

Swelling Capacity Up to 300 times its volume In water.[1]

Swelling Index 52 +1.2% viv In an unspecified medium.
Increased swelling in acidic Comparison between

Swelling Behavior media (pH 1.2) compared to simulated gastric and intestinal
neutral media (pH 6.8). fluid.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


http://www.phexcom.com/Content/pdf/Sodium%20Starch%20Glycolate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocols
Protocol 1: Preparation of Sodium Starch Glycolate Gel

Objective: To prepare a simple aqueous gel of sodium starch glycolate for further
characterization.

Materials:
e Sodium Starch Glycolate (pharmaceutical grade)

Purified water

Magnetic stirrer and stir bar

Beaker

Weighing balance

Procedure:

Weigh the desired amount of sodium starch glycolate powder based on the target
concentration (e.g., for a 4% w/v gel, weigh 4.0 g of SSG).

o Measure the corresponding volume of purified water (e.g., 100 mL for a 4% wi/v gel).
» Place the beaker with the purified water on the magnetic stirrer.

» Slowly and steadily add the sodium starch glycolate powder to the vortex of the stirring water
to prevent clumping.

« Continue stirring at a moderate speed until the powder is fully dispersed and the gel is
formed. This may take several minutes.

« Allow the gel to stand for at least 24 hours to ensure complete hydration and homogenization
before proceeding with characterization.[6]
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Protocol 2: Viscosity Measurement using a Brookfield
Viscometer

Objective: To determine the viscosity of a prepared sodium starch glycolate gel.

Apparatus:

Brookfield rotational viscometer (e.g., Model LVF or equivalent)

Appropriate spindle set (e.g., #2, #3, or #4 spindle depending on the expected viscosity)
Sample container (straight-sided beaker with an inside diameter of at least 2 inches)
Thermometer

Water bath (optional, for temperature control)

Procedure:

Ensure the viscometer is level by adjusting the leveling feet.

Prepare the sodium starch glycolate gel as described in Protocol 1 and allow it to equilibrate
to a constant temperature (e.g., 25°C + 1°C). Record the temperature.

Select an appropriate spindle based on the expected viscosity of the gel. For low to medium
viscosity gels, a #2 or #3 spindle may be suitable. For higher viscosity gels, a #4 spindle
might be necessary.[7]

Attach the selected spindle to the viscometer. Note that the threads are typically left-handed.

Carefully lower the spindle into the center of the gel sample until the fluid level reaches the
immersion mark on the spindle shaft. Avoid trapping air bubbles.

Set the desired rotational speed (e.g., 60 rpm).

Turn on the viscometer motor and allow the reading to stabilize. This may take 30-60
seconds.
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o Record the dial reading or the digital viscosity value in centipoise (cP) or milliPascal-seconds
(mPa-s).

o Repeat the measurement at different rotational speeds to assess the shear-thinning or
shear-thickening behavior of the gel.

o After each measurement, turn off the motor and carefully remove and clean the spindle.

Protocol 3: Determination of Swelling Index

Objective: To quantify the swelling capacity of sodium starch glycolate powder.

Materials:

Sodium Starch Glycolate powder

Graduated cylinder (100 mL) with a stopper

Purified water or other test medium (e.g., simulated gastric fluid, simulated intestinal fluid)

Weighing balance

Procedure:

Accurately weigh 2.0 g of sodium starch glycolate powder.

o Carefully transfer the powder into a dry 100 mL graduated cylinder.

o Gently tap the cylinder on a flat surface to level the powder and record the initial volume.
e Add 50 mL of the desired medium (e.g., purified water) to the graduated cylinder.

» Stopper the cylinder and shake vigorously for 1 minute.

» Allow the cylinder to stand undisturbed for 24 hours at room temperature.

» After 24 hours, record the final volume of the swollen mass.

o Calculate the swelling index using the following formula:
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Swelling Index (% v/v) = [(Final Volume - Initial Volume) / Initial Volume] x 100

Mandatory Visualization
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Caption: Factors influencing the gelling properties of sodium starch glycolate.

Conclusion

Sodium starch glycolate, beyond its primary role as a superdisintegrant, demonstrates
significant potential as a gelling agent in various pharmaceutical preparations. Its gelling
properties are intricately linked to its chemical structure and the surrounding environmental
conditions. By understanding and controlling these parameters, researchers and drug
development professionals can effectively harness the gelling capabilities of sodium starch
glycolate to formulate novel drug delivery systems, including topical gels, controlled-release
matrices, and stabilized suspensions. The protocols outlined in these notes provide a
foundation for the systematic evaluation of sodium starch glycolate's gelling behavior, enabling
its informed application in pharmaceutical product development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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